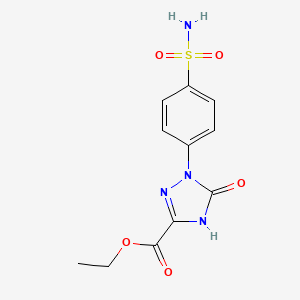

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound with a complex structure that includes a triazole ring, a sulfamoylphenyl group, and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice, depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent introduced .

Scientific Research Applications

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:

- Ethyl 2,5-dihydro-5-oxo-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylate

- Ethyl 2,5-dihydro-5-oxo-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate

- Ethyl 2,5-dihydro-5-oxo-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the sulfamoyl group, which can impart distinct chemical and biological properties.

Biological Activity

Ethyl 2,5-dihydro-5-oxo-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-carboxylate (commonly referred to as SC-327271) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, acetylcholinesterase (AChE) inhibition, and potential therapeutic applications.

- Molecular Formula : C11H12N4O5S

- Molecular Weight : 312.3 g/mol

- CAS Number : [not provided in the search results]

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazole derivatives, including SC-327271. The compound has been evaluated against various bacterial strains, demonstrating promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| SC-327271 | E. coli | [Data not specified] |

| SC-327271 | B. subtilis | [Data not specified] |

In a broader context, derivatives of 1,2,4-triazole have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds in this category have shown MIC values comparable to standard antibiotics like penicillin and ciprofloxacin .

Acetylcholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the regulation of neurotransmission. In vitro studies have demonstrated that triazole derivatives can effectively inhibit AChE activity:

| Compound | IC50 Value (µM) | Comments |

|---|---|---|

| SC-327271 | [Data not specified] | Potential neuroprotective effects |

| Other Triazoles | 0.55 - 2.28 | Varying potency based on structure |

The inhibition of AChE is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where increased AChE activity contributes to cognitive decline .

Case Studies and Research Findings

- Antioxidant Activity : Some studies have indicated that triazole compounds exhibit antioxidant properties alongside their antibacterial and AChE inhibitory activities. This dual action could enhance their therapeutic efficacy in treating oxidative stress-related conditions .

- Neuroprotective Effects : In experimental models involving gamma irradiation exposure, certain triazole derivatives showed protective effects against oxidative damage in the brain. This suggests a potential role for SC-327271 in neuroprotection .

- Toxicity Studies : Preliminary toxicity assessments indicate that many triazole derivatives exhibit low toxicity profiles, making them suitable candidates for further development in pharmacological applications .

Properties

Molecular Formula |

C11H12N4O5S |

|---|---|

Molecular Weight |

312.30 g/mol |

IUPAC Name |

ethyl 5-oxo-1-(4-sulfamoylphenyl)-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H12N4O5S/c1-2-20-10(16)9-13-11(17)15(14-9)7-3-5-8(6-4-7)21(12,18)19/h3-6H,2H2,1H3,(H2,12,18,19)(H,13,14,17) |

InChI Key |

QWXXZXJKXIFQRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.